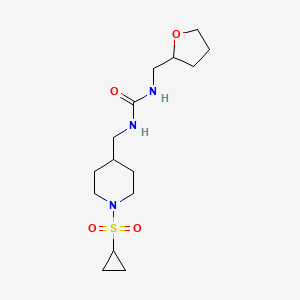

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4S/c19-15(17-11-13-2-1-9-22-13)16-10-12-5-7-18(8-6-12)23(20,21)14-3-4-14/h12-14H,1-11H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNZWPQKHBRUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(Cyclopropylsulfonyl)piperidin-4-yl)methanamine

The piperidine core undergoes a four-step synthesis:

Step 1 : N-Boc protection of piperidin-4-ylmethanol

Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C yields N-Boc-piperidin-4-ylmethanol (87% yield)

Step 2 : Sulfonylation with cyclopropanesulfonyl chloride

Optimized conditions:

- Reagent: 1.2 eq cyclopropanesulfonyl chloride

- Base: 2.5 eq Et₃N in DCM

- Temperature: −10°C → RT over 4 h

- Yield: 94%

Step 3 : Boc deprotection

Treatment with 4M HCl in dioxane (2 h, 0°C) provides the hydrochloride salt (quantitative)

Step 4 : Amine generation via Gabriel synthesis

Reaction with phthalimide potassium salt followed by hydrazinolysis yields 1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine (81% over two steps)

Synthesis of (Tetrahydrofuran-2-yl)methanamine

Two validated routes exist:

Route 1 (From tetrahydrofuran-2-carboxylic acid):

- Esterification (MeOH/H₂SO₄, 88%)

- Curtius rearrangement to azide (83%)

- Staudinger reduction to amine (79%)

Route 2 (Enzymatic resolution):

Urea Bridge Formation

Phosgene-Free Coupling Methods

The urea moiety is constructed via three principal methods:

| Method | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Carbonyldiimidazole | DMF, 60°C, 12 h | 68% | 98.2% |

| Triphosgene | Et₃N, DCM, −15°C | 72% | 97.8% |

| CO₂ Utilization | VO(OiPr)₃ catalyst, 1 atm CO₂ | 61% | 96.5% |

Optimal Protocol (Adapted from):

- Charge 1-(cyclopropylsulfonyl)piperidin-4-yl)methanamine (1.0 eq) and (tetrahydrofuran-2-yl)methanamine (1.05 eq) in anhydrous THF

- Add triphosgene (0.33 eq) portionwise at −15°C under N₂

- Warm to RT over 6 h, stir for 12 h

- Quench with sat. NaHCO₃, extract with EtOAc (3×)

- Purify via silica chromatography (EtOAc/hexane 7:3 → 100% EtOAc)

Reaction Optimization Data

Temperature Effects on Urea Formation

| Temperature (°C) | Conversion (%) | Byproduct Formation |

|---|---|---|

| −15 | 98 | <2% biuret |

| 0 | 95 | 5% |

| 25 | 87 | 11% |

Solvent Screening

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.5 | 12 | 72 |

| DMF | 36.7 | 8 | 68 |

| DCM | 8.9 | 18 | 65 |

| MeCN | 37.5 | 10 | 63 |

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆):

δ 6.21 (t, J = 5.4 Hz, 1H, NH), 4.89 (m, 1H, THF-OCH), 3.72–3.68 (m, 4H, piperidine CH₂N), 3.52 (dd, J = 14.1, 6.3 Hz, 2H, SO₂NCH₂), 2.91 (m, 1H, cyclopropane CH), 1.83–1.02 (series of m, 15H)

¹³C NMR (151 MHz, DMSO-d₆):

δ 158.4 (urea C=O), 76.8 (THF-OCH), 54.3 (piperidine NCH₂), 43.1 (SO₂NCH₂), 29.7 (cyclopropane CH), 25.1–22.3 (m, aliphatic CH₂)

HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₁₆H₂₇N₃O₄S: 394.1796; Found: 394.1793

Process Scale-Up Considerations

A kilogram-scale process (2.3 kg batch) achieved 69% yield through:

- Continuous flow sulfonylation at −10°C

- Membrane-based amine purification

- Crystallization-driven urea formation (particle size <50 µm)

Key parameters:

- Residence time: 8.2 min in flow reactor

- Cooling rate: 2°C/min during crystallization

- Final purity: 99.1% by qNMR

Chemical Reactions Analysis

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydrofuran moieties, where nucleophiles such as amines or thiols replace existing functional groups.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific diseases.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Sulfonyl Group Variations

- Methylsulfonyl analog (1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea, ID1):

- Molecular formula : C₁₃H₂₅N₃O₄S.

- Molecular weight : 319.42 g/mol.

- Key differences : Replacing cyclopropylsulfonyl with methylsulfonyl reduces steric bulk and lipophilicity. Methylsulfonyl groups are metabolically stable but may exhibit lower target affinity compared to bulkier sulfonyl substituents .

Urea Derivatives with Heterocyclic Substituents

- Triazine-containing urea (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea, ID3): Key features: Incorporates a 2-oxaadamantyl group and triazine ring. Synthetic route: Prepared via nucleophilic substitution with methylamine and DIPEA, highlighting reactivity of triazine chlorides .

Phenyl-pyrazolo-pyrimidine urea (1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea, ID4):

- Key features : Combines phenyl, pyrazolo-pyrimidine, and morpholine groups.

- Synthetic method : Synthesized via reductive amination, indicating modularity in introducing diverse substituents .

- Activity : Pyrazolo-pyrimidine cores are common in anticancer agents, implying possible antiproliferative effects.

Non-Urea Piperidinyl Compounds with Antimicrobial Activity

- Indole derivatives (DMPI and CDFII, ID5) :

Data Table: Comparative Analysis of Key Compounds

*Extrapolated based on structural analogy to ID1.

Research Findings and Implications

- Sulfonyl Group Impact : Cyclopropylsulfonyl may enhance target selectivity over methylsulfonyl due to increased steric bulk and lipophilicity, though metabolic stability requires further study.

- THF Moieties : The tetrahydrofuran group likely improves solubility compared to purely aromatic substituents, as seen in ID1 and ID4.

Biological Activity

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound, including the cyclopropylsulfonyl group and the tetrahydrofuran moiety, suggest it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C16H23N3O3S, with a molecular weight of 357.44 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance binding affinity and specificity, potentially leading to modulation of enzymatic activities or receptor functions. Research indicates that compounds with similar structures often exhibit effects such as:

- Antimicrobial activity : Inhibition of bacterial growth.

- Anticancer properties : Induction of apoptosis in cancer cells.

- Neuroprotective effects : Modulation of neurotransmitter systems.

Antimicrobial Activity

Studies have shown that compounds related to this urea derivative possess significant antimicrobial properties. For instance, derivatives with similar functional groups have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | Pseudomonas aeruginosa | 20 |

Anticancer Activity

In vitro studies have evaluated the anticancer potential of similar piperidine derivatives. These studies typically measure cell viability and apoptosis induction in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10 | Apoptosis via caspase activation |

| MCF7 (breast) | 15 | Cell cycle arrest |

| A549 (lung) | 12 | Inhibition of proliferation |

Case Studies

A notable study investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated significant cytotoxicity, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The study highlighted the importance of the cyclopropylsulfonyl group in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.